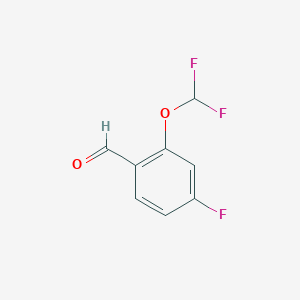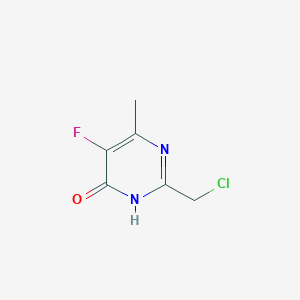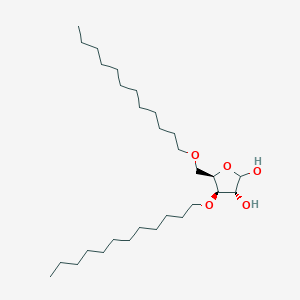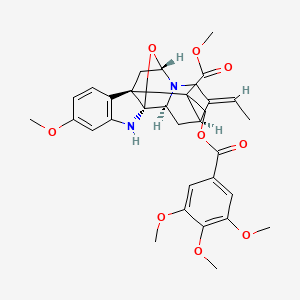![molecular formula C21H23F3N2O4 B13447742 1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)-1,4-diazepane oxalate](/img/structure/B13447742.png)
1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)-1,4-diazepane oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)-1,4-diazepane oxalate is a complex organic compound with a unique structure that includes a diazepane ring and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)-1,4-diazepane oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)-1,4-diazepane oxalate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)-1,4-diazepane oxalate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and specificity, while the diazepane ring may contribute to its overall stability and reactivity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-2,2,2-trifluoroethanol: This compound shares the trifluoromethyl group but has a different core structure.
1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one: Another compound with a trifluoromethyl group, used in different chemical reactions.
Phenyl (2-(trifluoromethyl)-1H-pyrrol-3-yl)methanone: Similar in having a trifluoromethyl group but with a different ring structure.
Uniqueness
1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)-1,4-diazepane oxalate is unique due to its combination of a diazepane ring and trifluoromethyl groups, which confer specific chemical and physical properties that are valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C21H23F3N2O4 |
|---|---|
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
oxalic acid;1-[phenyl-[2-(trifluoromethyl)phenyl]methyl]-1,4-diazepane |
InChI |
InChI=1S/C19H21F3N2.C2H2O4/c20-19(21,22)17-10-5-4-9-16(17)18(15-7-2-1-3-8-15)24-13-6-11-23-12-14-24;3-1(4)2(5)6/h1-5,7-10,18,23H,6,11-14H2;(H,3,4)(H,5,6) |
Clé InChI |
NGHIJRZSQDBVKO-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3C(F)(F)F.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(p-Tolylsulfinyl)bicyclo[1.1.0]butane](/img/structure/B13447677.png)
![(6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester; T 2588A](/img/structure/B13447696.png)
![6-Bromoimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B13447703.png)
![[(4aR,6R,7R,8R,8aS)-7-acetamido-6-bis(phenylmethoxy)phosphoryloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] (3R)-3-phenylmethoxytetradecanoate](/img/structure/B13447704.png)



oxane-2-carboxylic acid](/img/structure/B13447714.png)
![tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate](/img/structure/B13447718.png)

![2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B13447734.png)


